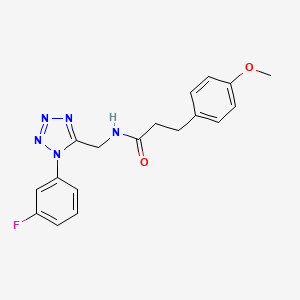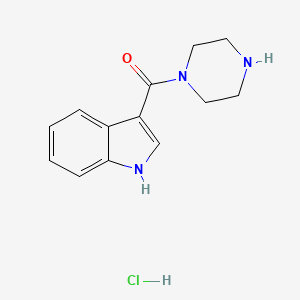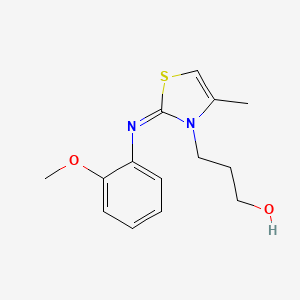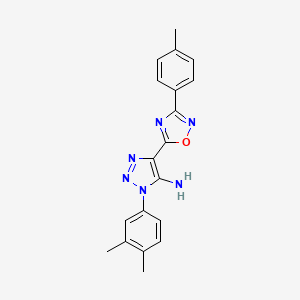![molecular formula C17H14FNO4 B2357500 N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide CAS No. 2097931-37-6](/img/structure/B2357500.png)
N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide: is an organic compound that features a unique combination of bifuran and fluorophenoxy groups
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological processes.
Drug Development:
Medicine:
Therapeutics: Investigated for potential therapeutic applications due to its unique structural features.
Industry:
Materials Science: Used in the development of new materials with unique properties.
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the fluorophenoxy group: This step involves the reaction of a fluorophenol derivative with an appropriate acylating agent to form the fluorophenoxy acetamide.
Coupling of the bifuran and fluorophenoxy acetamide: This final step involves the coupling of the bifuran moiety with the fluorophenoxy acetamide under suitable conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The bifuran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The fluorophenoxy group can be reduced under suitable conditions to form the corresponding hydroxy derivative.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic or acidic conditions.
Major Products:
Oxidation: Oxidized bifuran derivatives.
Reduction: Hydroxy derivatives of the fluorophenoxy group.
Substitution: Substituted acetamide derivatives.
Wirkmechanismus
The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, while the fluorophenoxy group can enhance binding affinity and specificity. The acetamide group can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
- N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide
- N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-bromophenoxy)acetamide
- N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-methylphenoxy)acetamide
Uniqueness: N-({[2,3’-bifuran]-5-yl}methyl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorophenoxy group, which can enhance its chemical stability, binding affinity, and specificity compared to its analogs with different substituents on the phenoxy group.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO4/c18-13-1-3-14(4-2-13)22-11-17(20)19-9-15-5-6-16(23-15)12-7-8-21-10-12/h1-8,10H,9,11H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCSOUYXRJCYOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357418.png)



![(2E)-4-(dimethylamino)-N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-enamide](/img/structure/B2357424.png)

![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)
![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2357431.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/no-structure.png)


![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)
